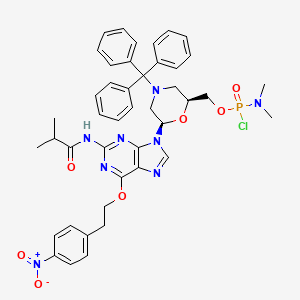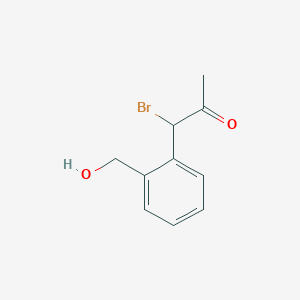
Aloc-Asp(OtBu)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloc-Asp(OtBu)-OH.DCHA, also known as (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, is a compound used in various chemical and biological research applications. It is a derivative of aspartic acid, modified with an allyloxycarbonyl (Aloc) protecting group and a tert-butyl (OtBu) ester group. The compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Asp(OtBu)-OH.DCHA typically involves the protection of the amino and carboxyl groups of aspartic acid. The allyloxycarbonyl (Aloc) group is introduced to protect the amino group, while the tert-butyl (OtBu) ester is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Aloc-Asp(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium-catalyzed hydrogenation, while the OtBu group can be removed using acidic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used for the removal of the Aloc protecting group.
Acidic Conditions: Employed for the removal of the OtBu ester group.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified or used in peptide synthesis .
Applications De Recherche Scientifique
Aloc-Asp(OtBu)-OH.DCHA is widely used in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Aloc-Asp(OtBu)-OH.DCHA but with a different protecting group (Boc) for the amino group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide a balance of stability and reactivity. The Aloc group offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis .
Propriétés
Formule moléculaire |
C24H42N2O6 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
Clé InChI |
BWZPYGCMXCOSND-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


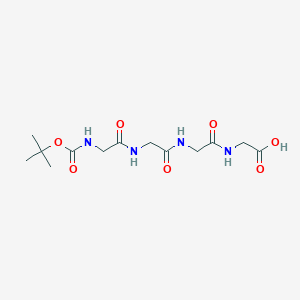
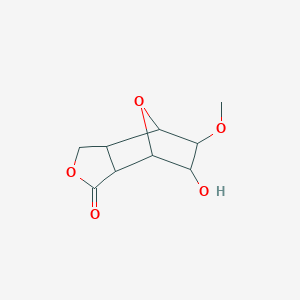
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
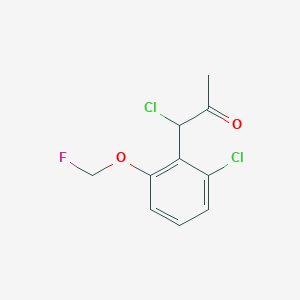
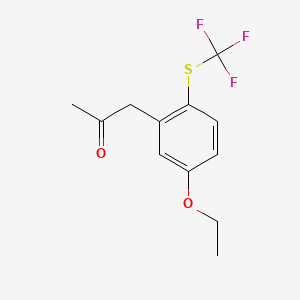
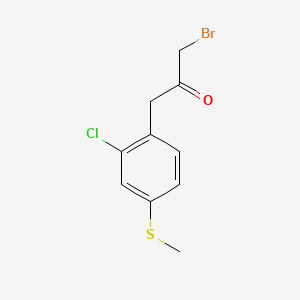
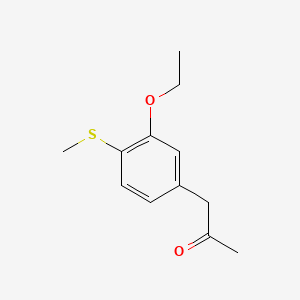

![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)


